molecular formula C23H44N2O6 B563569 Bis(tert-butyl)-N-boc-aminohexyliminodiacetate CAS No. 1076199-10-4

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate

Cat. No.: B563569
CAS No.: 1076199-10-4
M. Wt: 444.613
InChI Key: PPMXEOGZSGYRLR-UHFFFAOYSA-N
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Description

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is a compound that features a tert-butyl group and a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in peptide synthesis and other organic reactions where protection of functional groups is necessary.

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(tert-butyl)-N-boc-aminohexyliminodiacetate involves the protection of amino groups through the formation of a Boc derivative. This protection prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tert-butyl)-N-boc-aminohexyliminodiacetate is unique due to its dual protection of amino groups, which allows for selective reactions and high stability under various conditions . This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected and deprotected in a controlled manner.

Properties

IUPAC Name

tert-butyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44N2O6/c1-21(2,3)29-18(26)16-25(17-19(27)30-22(4,5)6)15-13-11-10-12-14-24-20(28)31-23(7,8)9/h10-17H2,1-9H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMXEOGZSGYRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(CCCCCCNC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652477
Record name Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-10-4
Record name Di-tert-butyl 2,2'-({6-[(tert-butoxycarbonyl)amino]hexyl}azanediyl)diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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